molecular formula C21H26N6O B2878232 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2309310-14-1

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2878232
CAS No.: 2309310-14-1
M. Wt: 378.48
InChI Key: BNOHEOQSOXLMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a complex heterocyclic compound It contains multiple fused rings, including pyrazolo[1,5-a]pyrimidine and pyrimidine, which are known for their biological and pharmacological activities

Mechanism of Action

Target of Action

The compound is a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of bioactive lipids, which are involved in various physiological processes such as inflammation and pain sensation.

Mode of Action

The compound interacts with its targets (sEH and FAAH) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of certain bioactive lipids, leading to their accumulation in the body.

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. For instance, the inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects. On the other hand, the inhibition of FAAH results in elevated levels of fatty acid amides like anandamide, which is a cannabinoid receptor agonist with analgesic properties .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of bioactive lipid levels, which can lead to anti-inflammatory, analgesic, and vasodilatory effects . These effects could potentially be harnessed for the treatment of conditions like chronic pain and inflammation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other compounds that compete for the same binding sites on sEH and FAAH. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its ability to inhibit sEH and FAAH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Known for their diverse biological activities.

    Cyclobutylpyrimidine derivatives: Studied for their potential therapeutic applications.

Uniqueness

4-Cyclobutyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of fused rings and functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-11-21(27-19(25-15)5-8-24-27)26-9-6-16(7-10-26)13-28-20-12-18(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOHEOQSOXLMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.